molecular formula C17H14ClN3O4 B2638351 4-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 865286-82-4

4-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No.: B2638351
CAS No.: 865286-82-4
M. Wt: 359.77
InChI Key: JQNNBEYNAQRFTO-UHFFFAOYSA-N
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Description

4-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound featuring the 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its thermal stability and ability to act as a bioisostere for carbonyl-containing molecules like amides and esters . This benzamide derivative is designed for research applications in oncology and infectious disease. Compounds based on the 1,3,4-oxadiazole core are frequently investigated as potential tubulin polymerization inhibitors, a mechanism that disrupts microtubule dynamics during cell division and can lead to the arrest of cancer cell proliferation . Furthermore, the 1,3,4-oxadiazole pharmacophore is recognized for its significant antimicrobial potential. Structural analogs of this compound have demonstrated potent activity against a range of bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with some exhibiting a multi-targeting mechanism of action that includes membrane depolarization and interference with essential bacterial proteins and biosynthetic pathways, such as menaquinone and siderophore production . Researchers can utilize this chemical probe to explore its specific mechanisms of action, conduct structure-activity relationship (SAR) studies, and evaluate its efficacy against various cancer cell lines and resistant bacterial strains. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O4/c1-23-12-7-8-13(14(9-12)24-2)16-20-21-17(25-16)19-15(22)10-3-5-11(18)6-4-10/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNNBEYNAQRFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid or its derivative under dehydrating conditions.

    Introduction of the 2,4-dimethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

    Chlorination: The final step involves the chlorination of the benzamide group using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the benzamide group can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Substitution: Products with different substituents replacing the chlorine atom.

    Oxidation: Oxidized derivatives of the oxadiazole ring.

    Reduction: Reduced forms of the oxadiazole ring.

    Hydrolysis: Carboxylic acids and amines resulting from the cleavage of the amide bond.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 1,3,4-oxadiazoles exhibit promising anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance, studies have shown that oxadiazole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . Specific derivatives have demonstrated high potency against different cancer types, including breast and CNS cancers .

Antimicrobial Activity

Oxadiazole derivatives have also been investigated for their antimicrobial properties. The unique structure allows for interaction with bacterial enzymes or cell membranes, leading to inhibition of growth or cell death. Compounds with similar oxadiazole frameworks have shown efficacy against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has been documented in several studies. These compounds can modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response, such as cyclooxygenases or lipoxygenases .

Case Study 1: Anticancer Activity

In a study conducted by Salahuddin et al., various substituted oxadiazole derivatives were screened for anticancer activity against National Cancer Institute (NCI) cell lines. Among the tested compounds, one derivative showed over 95% growth inhibition against SNB-75 (CNS cancer) and UO-31 (renal cancer), indicating strong anticancer potential .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of oxadiazole derivatives revealed that certain compounds exhibited significant antibacterial activity against both resistant strains of bacteria and standard laboratory strains. This highlights the potential application of these compounds in developing new antibiotics .

Mechanism of Action

The mechanism of action of 4-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The oxadiazole ring and the dimethoxyphenyl group are likely involved in the binding interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Structural Variations

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituent on Oxadiazole (Position 5) Benzamide Substituent (Position 4) Additional Functional Groups Reference
4-Chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide (Target Compound) 2,4-Dimethoxyphenyl Chlorine None
4-[Butyl(ethyl)sulfamoyl]-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide 2,4-Dimethoxyphenyl Chlorine Butyl-ethyl sulfamoyl
4-Chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide (Compound 3) 4-Chlorophenyl Chlorine None
4-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)benzamide (Compound 5a) 4-Chlorophenyl Methoxy Methyl linker between oxadiazole and benzamide
N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives (e.g., 5a-h) 2,4-Dichlorophenyl Varies (e.g., chlorine, methyl) Aliphatic/aromatic amine substituents

Physicochemical Properties

  • Solubility and Lipophilicity :

    • The target compound’s 2,4-dimethoxyphenyl group increases hydrophilicity compared to chlorophenyl analogs (e.g., Compound 3 in ), which are more lipophilic due to electron-withdrawing chlorine atoms.
    • Sulfamoyl-containing analogs (e.g., ) exhibit even higher polarity, with topological polar surface areas (TPSA) exceeding 130 Ų, enhancing solubility in polar solvents .

Spectroscopic Characterization

  • IR Spectroscopy :
    • The target compound’s IR spectrum would show peaks for C-O-C (1242 cm⁻¹, methoxy) and C=O (1668 cm⁻¹, benzamide), similar to Compound 3 . Sulfamoyl analogs (e.g., ) display additional S=O stretches near 1150–1250 cm⁻¹.
  • NMR Spectroscopy :
    • The 2,4-dimethoxyphenyl group in the target compound would produce distinct aromatic proton signals (e.g., δ 6.5–7.5 ppm in DMSO-d₆), differing from the deshielded protons in chlorophenyl analogs (δ 7.6–8.4 ppm) .

Biological Activity

4-chloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors using various synthetic methodologies. Notably, ultrasound-assisted synthesis has been employed to enhance yields and reduce reaction times in the production of oxadiazole derivatives . The general synthetic pathway includes:

  • Formation of the oxadiazole ring : The reaction between hydrazine derivatives and carboxylic acids or their derivatives.
  • Substitution reactions : Introduction of the chloro and methoxy groups on the aromatic rings through electrophilic aromatic substitution.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations against various cancer cell lines have shown promising results:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values in the micromolar range against these cell lines, indicating significant cytotoxicity. For instance, one study reported an IC50 value of approximately 15 µM against MCF-7 cells .

The mechanism through which this compound exerts its anticancer effects appears to involve apoptosis induction and cell cycle arrest. Flow cytometry analyses have demonstrated that treatment with this compound leads to increased annexin V staining in treated cells, suggesting activation of apoptotic pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies indicate that it possesses moderate antibacterial effects against various strains of bacteria. The minimum inhibitory concentrations (MIC) were determined for several bacterial strains, showing effectiveness comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

Substituent Effect on Activity
Chloro groupEnhances potency
Methoxy groupsContribute to lipophilicity and solubility

This table summarizes how different substituents can affect the biological activity and pharmacokinetic properties of oxadiazole derivatives.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study on Cancer Treatment : A derivative similar to this compound was tested in a Phase I clinical trial for patients with advanced solid tumors. Results indicated a manageable safety profile with preliminary signs of antitumor activity.
  • Antimicrobial Efficacy : Another study focused on related oxadiazole compounds demonstrated significant activity against drug-resistant bacterial strains in vitro.

Q & A

Q. Critical Parameters :

  • Purity of intermediates (monitored via TLC/HPLC).
  • Reaction time and temperature (e.g., reflux conditions for cyclization).
  • Yield optimization (typical yields: 35–60% for coupling steps) .

Basic: How is the structural characterization of this compound performed?

Methodological Answer:

  • X-ray Diffraction (XRD) : Determines crystal packing and dihedral angles (e.g., 67.1° between oxadiazole and chlorophenyl rings) .
  • NMR Spectroscopy :
    • ¹H NMR : Identifies aromatic protons (δ 7.5–8.1 ppm for chlorophenyl), methoxy groups (δ 3.8–4.0 ppm), and amide N-H (δ ~10.0 ppm).
    • ¹³C NMR : Confirms carbonyl (C=O, ~165 ppm) and oxadiazole ring carbons (~160 ppm) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 428.11) .

Basic: What preliminary biological activities have been reported?

Methodological Answer:

  • Antimicrobial Assays : Tested against Staphylococcus aureus (MIC: 2–8 µg/mL) using broth microdilution. Activity linked to oxadiazole’s electron-deficient ring interacting with bacterial enzymes .
  • Antifungal Screening : Inhibits Candida albicans CYP51 (sterol 14α-demethylase) with IC₅₀ < 1 µM via competitive binding to the enzyme’s active site .
  • Cytotoxicity : Evaluated in HeLa cells (CC₅₀ > 50 µM), indicating selectivity over mammalian cells .

Advanced: How do structural modifications influence bioactivity?

Methodological Answer:
A Structure-Activity Relationship (SAR) approach is critical:

  • Substituent Effects :

    Substituent (R)Activity TrendExample Reference
    2,4-DimethoxyphenylEnhanced antifungal (CYP51 inhibition)
    4-ChlorophenylIncreased antimicrobial potency
    Thiophene/ThiadiazoleAltered target specificity (e.g., kinase vs. CYP51)
  • Methodology :

    • Synthesize analogs with varied R-groups.
    • Test in enzyme inhibition assays (e.g., fluorometric CYP51 assays) and microbial growth curves.
    • Perform molecular docking (e.g., AutoDock Vina) to predict binding modes .

Advanced: What is the mechanistic basis for its antimicrobial activity?

Methodological Answer:

  • Enzyme Inhibition :
    • CYP51 Targeting : The oxadiazole ring coordinates with heme iron in fungal CYP51, disrupting ergosterol biosynthesis. Confirmed via crystallography (PDB: 5TZ1) .
    • Bacterial Kinase Inhibition : Inhibits S. aureus BstA (bacillithiol transferase) by covalent modification of active-site cysteine residues (IC₅₀: 1.35 nM) .
  • Experimental Validation :
    • Kinetic Assays : Measure NADPH consumption in CYP51 reactions.
    • Mutagenesis : Replace critical residues (e.g., CYP51 Leu321) to assess binding changes .

Advanced: How to address contradictions in reported bioactivity data?

Methodological Answer:
Case Study : Discrepancies in MIC values against S. aureus (2–32 µg/mL across studies):

  • Variables to Control :
    • Assay Conditions : pH, cation-adjusted Mueller-Hinton broth vs. RPMI .
    • Bacterial Strain : Methicillin-resistant (MRSA) vs. methicillin-sensitive (MSSA) .
    • Compound Purity : HPLC purity >98% required; impurities may skew results .
  • Resolution Strategy :
    • Re-test compounds under standardized CLSI guidelines.
    • Use isogenic bacterial strains to isolate resistance mechanisms.
    • Validate via time-kill assays to confirm static vs. cidal effects .

Advanced: What computational tools aid in optimizing this compound’s pharmacokinetics?

Methodological Answer:

  • ADME Prediction :
    • SwissADME : Predicts logP (2.5–3.5), solubility (LogS: -4.5), and Lipinski compliance (MW < 500, H-bond donors ≤5) .
    • CYP450 Metabolism : Use Schrödinger’s QikProp to identify vulnerable sites (e.g., demethylation of methoxy groups) .
  • Toxicity Profiling :
    • ProTox-II : Predicts hepatotoxicity risk (e.g., mitochondrial membrane disruption).
    • AMES Test : Screen for mutagenicity in Salmonella strains .

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